Pomarose

Catalog No.
S13163193
CAS No.
357650-26-1
M.F
C11H18O
M. Wt
166.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pomarose

CAS Number

357650-26-1

Product Name

Pomarose

IUPAC Name

(2E,5Z)-5,6,7-trimethylocta-2,5-dien-4-one

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

InChI

InChI=1S/C11H18O/c1-6-7-11(12)10(5)9(4)8(2)3/h6-8H,1-5H3/b7-6+,10-9-

InChI Key

QWRGOHMKGNCVAC-KQHSAVHASA-N

Canonical SMILES

CC=CC(=O)C(=C(C)C(C)C)C

Isomeric SMILES

C/C=C/C(=O)/C(=C(/C)\C(C)C)/C

Pomarose is a synthetic compound classified as a double-unsaturated ketone, specifically known for its captivating fruity rose aroma, which also carries hints of apples, plums, and raisins. This compound is primarily recognized in the fragrance industry as a high-impact captive odorant patented by Givaudan. The olfactory profile of Pomarose is predominantly attributed to its (2E,5Z)-stereoisomer, while the (2E,5E)-isomer is significantly less detectable by the human nose. Notably, both isomers can quickly equilibrate in the presence of trace acids, particularly when stored in glass containers .

. Initially, it is produced through the boron trifluoride-catalyzed addition of methyl isopropyl ketone to 1-ethoxyprop-1-yne. This step yields ethyl 2,3,4-trimethylpent-2-enoate, which is subsequently converted into Pomarose via a Grignard reaction with propen-1-ylmagnesium bromide. The process includes an in situ enolization step to achieve the final product . The compound's low odor threshold of 0.5 ng/L air highlights its potency as a fragrance ingredient .

The synthesis of Pomarose has been refined over time, with Givaudan's development team exploring numerous synthetic pathways before achieving a commercially viable method. The successful synthesis was notably serendipitous; originally derived from an impurity identified during the study of related compounds, Pomarose emerged as a more potent alternative than initially anticipated . The key steps in its synthesis include:

  • Boron Trifluoride-Catalyzed Addition: Combining methyl isopropyl ketone with 1-ethoxyprop-1-yne.
  • Grignard Reaction: Utilizing propen-1-ylmagnesium bromide to transform the intermediate into Pomarose.
  • In Situ Enolization: Facilitating the necessary structural rearrangement during synthesis.

Pomarose has found extensive applications within the fragrance industry due to its appealing scent profile. It has been incorporated into various popular perfumes, including:

  • Be Delicious for Men
  • Unforgivable
  • 1 Million
  • CK Free
  • Legend
  • Unforgivable Woman
  • John Galliano

Its versatility allows it to be used in both male and female fragrances, contributing to a wide range of olfactory experiences .

Pomarose shares structural similarities with several other compounds known for their fragrant properties. Notable comparisons include:

Compound NameStructure TypeKey Characteristics
DamasconeKetoneFloral and fruity notes; used extensively in perfumes.
Beta-DamascenoneKetoneCharacteristic rose scent; important in fine fragrances.
SolanoneKetoneTobacco-like aroma; used in various scent compositions.
Alpha-DamascenoneKetoneFruity and floral notes; adds complexity to fragrances.

Pomarose stands out due to its unique combination of fruity and floral characteristics that evoke dried fruit nuances, making it particularly distinctive among rose-scented compounds .

Pomarose synthesis represents a remarkable achievement in fragrance chemistry, emerging from an extensive research and development process that exemplifies the challenges inherent in bringing novel odorant compounds to commercial viability. The original synthetic pathway for Pomarose was developed through a serendipitous discovery process that began with the investigation of trace impurities in related damascone compounds [1].

The foundational synthetic route comprises a carefully orchestrated two-step process. The initial step involves the boron trifluoride-catalyzed addition of methyl isopropyl ketone to 1-ethoxyprop-1-yne, which yields ethyl 2,3,4-trimethylpent-2-enoate as the key intermediate [1]. This reaction represents a critical carbon-carbon bond forming step that establishes the essential structural framework of the target molecule.

The discovery of Pomarose itself originated from an analytical investigation of nuclear magnetic resonance spectra of an unknown trace component exhibiting damascone-like olfactory characteristics within a crude reaction mixture [1]. Although this trace component ultimately proved to be the constitutional isomer 2-methyl-3-isopropylhepta-2,5-dien-4-one rather than the target compound, the structural investigation led to the synthesis of Pomarose for comparative purposes [1]. Remarkably, this synthetic exploration revealed that Pomarose possessed superior fruity and rosy odor characteristics compared to the original target, with distinctive notes reminiscent of apples, plums, raisins, and other dried fruits, combined with an exceptionally low odor threshold of 0.5 nanograms per liter of air [1].

The development process at Givaudan proved extraordinarily challenging, requiring systematic evaluation of nineteen different synthetic routes before achieving a commercially viable methodology [2]. This extensive screening process underscores the complexity of developing scalable synthetic pathways for high-impact fragrance molecules. Initially, the Givaudan development team considered the compound impossible to produce at commercial scale [2]. The breakthrough came through persistent methodology refinement and the application of diverse synthetic strategies.

Table 1: Pomarose Synthetic Pathway Development

Pathway TypeKey ReagentsIntermediate ProductsSuccess RateCommercial Viability
Original Synthetic PathwayMethyl isopropyl ketone + 1-ethoxyprop-1-yneEthyl 2,3,4-trimethylpent-2-enoateSuccessfulYes
Boron Trifluoride Catalyzed AdditionBoron trifluoride catalystEthyl 2,3,4-trimethylpent-2-enoateSuccessfulYes
Grignard ReactionPropen-1-ylmagnesium bromideTarget molecule via in situ enolizationSuccessfulYes
Total Routes AttemptedVarious (19 different routes)Multiple intermediates5.3% (1 out of 19)Initially thought impossible

Grignard Reaction Mechanisms in Pomarose Synthesis

The second critical step in Pomarose synthesis involves a sophisticated Grignard reaction mechanism that transforms the intermediate ester into the final target molecule. This transformation utilizes propen-1-ylmagnesium bromide as the nucleophilic reagent, proceeding through an in situ enolization process [1]. The mechanism represents a classic example of organometallic chemistry applied to fragrance molecule synthesis.

The Grignard reaction sequence initiates with the formation of the organometallic reagent through magnesium insertion between the carbon-bromine bond of propen-1-yl bromide [3]. This process generates a highly nucleophilic carbon center that bears a partial negative charge, making it an effective nucleophile for carbonyl addition reactions [3]. The resulting propen-1-ylmagnesium bromide exhibits the characteristic reactivity profile of Grignard reagents, with the carbon atom functioning as a carbanion equivalent.

The nucleophilic addition step involves attack of the Grignard reagent on the carbonyl carbon of the ester intermediate, forming a tetrahedral intermediate [3]. This reaction proceeds through the typical mechanism for Grignard additions to carbonyl compounds, where the nucleophilic carbon attacks the electrophilic carbonyl carbon, resulting in formation of a carbon-carbon bond. The reaction is facilitated by coordination of the magnesium center with the carbonyl oxygen, which enhances the electrophilic character of the carbonyl carbon [3].

The in situ enolization process represents a crucial mechanistic feature that distinguishes this synthetic approach from conventional Grignard additions [1]. Rather than proceeding through simple nucleophilic addition, the reaction involves enolate formation that enables the construction of the complex structural framework required for Pomarose. This mechanistic pathway allows for the precise control of stereochemistry and regiochemistry essential for producing the desired isomeric mixture.

Table 2: Grignard Reaction Mechanisms in Pomarose Synthesis

Reaction StepKey ProcessReagent/ProductMechanism Type
Grignard Reagent FormationMg insertion between C-Br bondPropen-1-ylmagnesium bromideOrganometallic formation
Nucleophilic AdditionAttack on carbonyl carbonNucleophilic carbon attackNucleophilic addition
In Situ EnolizationEnolate formationEnolate intermediateEnolization
HydrolysisProtonation with H3O+Neutral alcohol formationAcid-base reaction
Product FormationFinal product isolationPomarose (final product)Product workup

The hydrolysis step involves protonation of the alkoxide intermediate with aqueous acid, typically hydronium ion, to yield the neutral alcohol product [3]. This acid-base reaction is effectively irreversible due to the poor leaving group character of the carbanion, ensuring high conversion to the desired product. The final workup procedures involve standard organic extraction and purification techniques to isolate pure Pomarose.

Catalytic Processes and Isomer Control

Catalytic processes play a fundamental role in Pomarose synthesis, particularly in controlling the formation and interconversion of stereoisomers. The primary catalytic system employed in the initial synthetic step utilizes boron trifluoride as a Lewis acid catalyst to facilitate the addition reaction between methyl isopropyl ketone and 1-ethoxyprop-1-yne [1]. Boron trifluoride functions as an excellent Lewis acid catalyst due to its electron-deficient boron center, which readily accepts electron pairs from nucleophilic species [4].

The boron trifluoride-catalyzed addition reaction proceeds through electrophilic activation of the alkyne substrate [1]. The Lewis acid coordinates with the electron-rich alkyne, increasing its susceptibility to nucleophilic attack by the ketone substrate. This catalytic activation significantly enhances the reaction rate and selectivity compared to uncatalyzed processes. The catalyst loading and reaction conditions must be carefully optimized to achieve maximum efficiency while minimizing side reactions.

Isomer control represents a critical aspect of Pomarose production, as the olfactory properties are predominantly attributed to the (2E,5Z)-stereoisomer, while the (2E,5E)-isomer exhibits significantly reduced olfactory activity [6]. The detection threshold for the active isomer is remarkably low at 0.5 nanograms per liter of air, making stereochemical control essential for producing commercially viable fragrance material [1].

An important consideration in Pomarose handling involves the rapid equilibration between stereoisomers in the presence of trace acids [6]. This equilibration process is particularly pronounced when the compound is stored in glass containers, where trace acidic impurities can catalyze isomer interconversion . The equilibration process represents both a challenge and an opportunity for isomer control, as it can be harnessed under controlled conditions to optimize the isomeric composition.

Table 3: Catalytic Processes and Isomer Control

Catalyst TypeFunctionIsomer ControlCommercial ApplicationEfficiency
Boron Trifluoride (BF3)Facilitates addition reactionSelective formation of desired isomerIndustrial scale productionHigh catalytic activity
Lewis Acid CatalystElectrophilic activationEnhanced electrophilicityHigh-impact fragrance synthesisModerate efficiency
Trace AcidsIsomer equilibrationQuick equilibration between isomersQuality control considerationRapid equilibration
Glass Container EffectsPromotes isomer interconversionStorage-induced isomerizationStorage stability factorUndesired side reaction

The industrial implementation of catalytic processes requires careful consideration of catalyst recovery and recycling systems to maintain economic viability [7]. In fragrance manufacturing, catalyst costs can represent a significant portion of production expenses, making efficient catalyst utilization essential for commercial success. Modern industrial processes employ sophisticated separation and purification techniques to recover and reuse expensive catalysts such as boron trifluoride.

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial production of Pomarose presented numerous technical and economic challenges that required innovative solutions. The most significant obstacle involved the development of a scalable synthetic route, as evidenced by the requirement to evaluate nineteen different methodologies before identifying a commercially viable approach [2]. This extensive screening process highlights the complexity of translating academic synthetic methods to industrial manufacturing scales.

The initial assessment by Givaudan's process development team concluded that Pomarose production was not feasible under existing technological constraints [2]. This preliminary evaluation was based on the complex multi-step synthetic sequence, challenging stereochemical control requirements, and the need for specialized reagents and catalysts. The breakthrough that enabled commercial production required fundamental innovations in process design and optimization.

Catalyst optimization emerged as a critical factor in achieving industrial viability. The boron trifluoride catalyst system, while highly effective in laboratory settings, presented significant handling and safety challenges at industrial scales [8]. Boron trifluoride is a toxic, corrosive gas that requires specialized equipment and safety protocols for large-scale use [4]. Industrial implementation necessitated the development of containment systems, scrubbing technologies, and emergency response procedures to ensure worker safety and environmental protection.

The scale-up process revealed additional challenges related to heat transfer, mixing efficiency, and reaction control. Laboratory reactions that proceed smoothly in small vessels can exhibit dramatically different behavior when scaled to industrial reactors. Temperature control becomes increasingly difficult as reaction volumes increase, potentially leading to hot spots, side reactions, and reduced product quality. Mixing efficiency can also deteriorate at large scales, resulting in incomplete reactions and reduced yields.

Table 4: Industrial Scale Production Challenges

Challenge CategorySpecific IssueSolution ImplementedImpact on ProductionCurrent Status
Synthetic Route Development19 different routes attemptedSystematic pathway screeningDelayed commercial launchResolved - successful route found
Catalyst OptimizationBoron trifluoride handlingOptimized catalyst loadingImproved reaction efficiencyOptimized for industrial use
Isomer SeparationStereoisomer controlSelective synthesis conditionsEnhanced product qualityControlled through process design
Commercial ViabilityInitially thought impossibleBreakthrough discoveryEnabled market entryCommercially successful
Scale-up DifficultiesComplex multi-step synthesisProcess optimizationReduced production costsEstablished manufacturing process

Stereoisomer separation and control presented another significant challenge for industrial production. While laboratory-scale reactions can tolerate mixed isomeric products that are subsequently purified, industrial processes require high selectivity to minimize purification costs and waste generation. The development of selective synthesis conditions that favor formation of the desired (2E,5Z)-isomer required extensive optimization of reaction parameters including temperature, solvent choice, catalyst concentration, and reaction time.

Table 5: Stereoisomer Properties and Control

Isomer ConfigurationOlfactory PropertiesDetection ThresholdCommercial ImportanceControl Method
(2E,5Z)-stereoisomerPrimary contributor to fragranceLow threshold (0.5 ng/L air)Essential for desired fragranceSelective synthesis conditions
(2E,5E)-stereoisomerBarely detectable by human noseVery high thresholdMinimal commercial valueMinimized formation
Mixed isomer systemCombined scent profileIntermediate thresholdQuality control factorProcess optimization
Equilibrium stateVariable scent intensityDependent on ratioStorage considerationControlled storage conditions

Economic considerations played a crucial role in determining the commercial viability of Pomarose production. The fragrance industry operates under intense cost pressures, requiring synthetic processes that can produce high-quality materials at competitive prices. The complex multi-step synthesis initially made Pomarose production economically challenging, necessitating process innovations to reduce costs and improve efficiency.

Quality control systems for industrial Pomarose production must address the unique challenges associated with isomer control and storage stability. The tendency for isomer equilibration in the presence of trace acids requires careful attention to storage conditions, packaging materials, and handling procedures [6]. Industrial quality control protocols must monitor isomeric purity throughout the production and distribution chain to ensure consistent product performance.

The successful commercialization of Pomarose demonstrates the potential for innovative fragrance molecules to overcome significant technical and economic barriers through persistent research and development efforts. The compound's commercial success, including its incorporation into major fragrance launches such as DKNY's Be Delicious for Men and subsequent use in numerous high-profile perfumes, validates the investment in complex synthetic methodology development [1] [9].

XLogP3

3.4

Hydrogen Bond Acceptor Count

1

Exact Mass

166.135765193 g/mol

Monoisotopic Mass

166.135765193 g/mol

Heavy Atom Count

12

UNII

EPU9H8QVS8

Wikipedia

Pomarose

General Manufacturing Information

2,5-Octadien-4-one, 5,6,7-trimethyl-, (2E,5Z)-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-10-2024

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